6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
The compound 6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic molecule featuring a triazolopyrimidinone core fused with a 1,2,4-oxadiazole ring. Its structure includes a 4-bromophenyl group on the oxadiazole moiety and a 3-methoxybenzyl substituent on the triazole ring.
Synthetic routes for analogous compounds often involve cyclization reactions between triazole and pyrimidine precursors.
Properties
IUPAC Name |
6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN7O3/c1-31-16-4-2-3-13(9-16)10-29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-32-17)14-5-7-15(22)8-6-14/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWMQVRVEFHVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Oxadiazole Ring : Known for its diverse biological properties including anticancer and antimicrobial activities.
- Triazole and Pyrimidine Moieties : These structures are often associated with enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The oxadiazole and triazole rings may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways critical in cancer and inflammation.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound and related derivatives:
Case Studies
Recent studies have highlighted the potential of compounds containing the oxadiazole moiety in drug discovery:
- Anticancer Activity : A derivative was tested against several cancer cell lines (e.g., HEPG2, MCF7) showing promising IC50 values lower than standard chemotherapeutics like doxorubicin .
- Inhibition of Kinases : Research indicated that similar compounds exhibited significant inhibition against Axl kinase with an IC50 of 0.010 µM, demonstrating high potency in targeting specific pathways involved in tumor growth .
- Broad-Spectrum Antimicrobial Effects : Compounds structurally similar to the target have shown effectiveness against various bacterial strains, indicating a potential role in treating infections .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s unique features lie in its 4-bromophenyl and 3-methoxybenzyl groups. Comparable compounds exhibit variations in substituents, which critically influence physicochemical and biological properties:
Key Observations :
- Halogen Position : The 4-bromophenyl group in the target compound likely enhances π-π stacking interactions compared to 3-bromophenyl analogs (e.g., ), which may alter binding specificity .
- Methoxy vs.
- Alkyl Chains : Compounds with alkyl chains (e.g., hexyl in ) exhibit increased lipophilicity, which may affect bioavailability .
Key Insights :
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
